molecular formula C10H12Cl2N2O2SZn B12348688 zinc;4,6-dichloro-2-methylsulfanyl-5H-pyrimidin-5-ide;2,2-dimethylpropanoate

zinc;4,6-dichloro-2-methylsulfanyl-5H-pyrimidin-5-ide;2,2-dimethylpropanoate

Cat. No.: B12348688
M. Wt: 360.6 g/mol
InChI Key: GNQHRJKZLYMKEX-UHFFFAOYSA-M
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Description

The compound zinc;4,6-dichloro-2-methylsulfanyl-5H-pyrimidin-5-ide;2,2-dimethylpropanoate is a complex chemical entity that combines zinc with a pyrimidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;4,6-dichloro-2-methylsulfanyl-5H-pyrimidin-5-ide;2,2-dimethylpropanoate typically involves the reaction of 4,6-dichloro-2-methylsulfanyl-5H-pyrimidine with zinc salts under controlled conditions. The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Zinc;4,6-dichloro-2-methylsulfanyl-5H-pyrimidin-5-ide;2,2-dimethylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted pyrimidine derivatives, which can have different biological activities .

Scientific Research Applications

Zinc;4,6-dichloro-2-methylsulfanyl-5H-pyrimidin-5-ide;2,2-dimethylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of zinc;4,6-dichloro-2-methylsulfanyl-5H-pyrimidin-5-ide;2,2-dimethylpropanoate involves its interaction with specific molecular targets. The zinc ion can coordinate with various biological molecules, altering their function. The pyrimidine derivative can interact with enzymes, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zinc;4,6-dichloro-2-methylsulfanyl-5H-pyrimidin-5-ide;2,2-dimethylpropanoate is unique due to its specific combination of a pyrimidine derivative with zinc, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12Cl2N2O2SZn

Molecular Weight

360.6 g/mol

IUPAC Name

zinc;4,6-dichloro-2-methylsulfanyl-5H-pyrimidin-5-ide;2,2-dimethylpropanoate

InChI

InChI=1S/C5H3Cl2N2S.C5H10O2.Zn/c1-10-5-8-3(6)2-4(7)9-5;1-5(2,3)4(6)7;/h1H3;1-3H3,(H,6,7);/q-1;;+2/p-1

InChI Key

GNQHRJKZLYMKEX-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C(=O)[O-].CSC1=NC(=[C-]C(=N1)Cl)Cl.[Zn+2]

Origin of Product

United States

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